Aprobarbital

Description

This compound is a barbiturate derivative synthesized in the 1920s by Ernst Preiswerk. It was determined that the substance was capable of demonstrating sedative, hypnotic, and anticonvulsant effects. A primary treatment indicated for the use of this compound was subsequently insomnia. This compound was never as widely used as more common barbiturate derivatives such as phenobarbital and is now rarely prescribed.

Structure

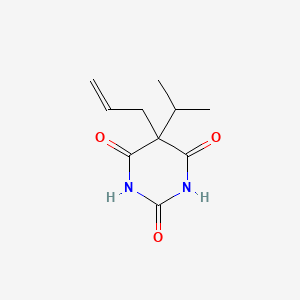

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORJNBVJVRLXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-88-2 (mono-hydrochloride salt) | |

| Record name | Aprobarbital [INN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022616 | |

| Record name | Aprobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aprobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

POWDER; HYGROSCOPIC; SLIGHTLY BITTER TASTE; VERY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN ETHER; AQ SOLN ARE ALKALINE TO LITMUS /APROBARBITAL SODIUM SALT/, ALMOST INSOL IN WATER, PETROLEUM ETHER, ALIPHATIC HYDROCARBONS; SOL IN ALC, CHLOROFORM, ETHER, ACETONE, BENZENE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN., Lipid solubility is low., 5.17e+00 g/L | |

| Record name | Aprobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APROBARBITAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aprobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS, Fine, white, crystalline powder | |

CAS No. |

77-02-1 | |

| Record name | Aprobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprobarbital [INN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APROBARBITAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aprobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aprobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APROBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0YKG9L6RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APROBARBITAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aprobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-141.5 °C, 141 °C | |

| Record name | Aprobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APROBARBITAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aprobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aprobarbital on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Aprobarbital, an intermediate-acting barbiturate, on Gamma-Aminobutyric Acid type A (GABA-A) receptors. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its actions based on the well-established pharmacology of structurally similar barbiturates, such as pentobarbital and phenobarbital. This compound, like other barbiturates, is a positive allosteric modulator and a direct agonist of GABA-A receptors.[1] This dual action leads to an enhancement of inhibitory neurotransmission in the central nervous system (CNS). This document details the molecular interactions, downstream signaling pathways, and provides an overview of the experimental protocols used to elucidate these mechanisms.

Introduction to this compound and GABA-A Receptors

This compound (5-allyl-5-isopropylbarbituric acid) is a derivative of barbituric acid and is classified as an intermediate-acting barbiturate. Its clinical applications have included sedation and hypnotism, leveraging its ability to depress the CNS. The primary molecular target of this compound and other barbiturates is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[1]

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, forming a central chloride (Cl⁻) ion pore.[2] When the endogenous ligand GABA binds to its recognition sites at the β+/α− interfaces, the channel opens, allowing the influx of Cl⁻ ions.[2] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[3]

Molecular Mechanism of Action

This compound exerts its effects on the GABA-A receptor through a multifaceted mechanism that is distinct from that of GABA and other modulators like benzodiazepines.

Positive Allosteric Modulation

At lower, clinically relevant concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor.[1] This means it binds to a site on the receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the duration of the Cl⁻ channel opening for each binding event.[4] This contrasts with benzodiazepines, which increase the frequency of channel opening.[4] The prolonged channel opening allows for a greater influx of Cl⁻ ions for a given concentration of GABA, thereby enhancing the inhibitory postsynaptic current (IPSC).

Direct Agonism

At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[5] This direct agonism leads to a significant influx of Cl⁻ ions and profound CNS depression. This property is a key reason for the lower therapeutic index of barbiturates compared to benzodiazepines. The direct activation is not blocked by competitive GABA antagonists like bicuculline, confirming that barbiturates act at a different binding site.[6]

Binding Sites

Barbiturates are thought to bind to a transmembrane domain of the GABA-A receptor, at interfaces between subunits.[2] The specific amino acid residues involved in barbiturate binding are believed to be located within the transmembrane domains of the α and β subunits.[2] The subunit composition of the GABA-A receptor significantly influences the affinity and efficacy of barbiturates. For instance, receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by pentobarbital.[6]

Quantitative Data (Based on Structurally Similar Barbiturates)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data from studies on pentobarbital and phenobarbital, which are expected to have similar mechanisms of action.

| Parameter | Drug | Concentration/Value | Receptor Subtype/Preparation | Effect | Reference |

| EC₅₀ (Potentiation) | Pentobarbital | 41 µM | Neocortical Neurons | Increased IPSC decay time | [1] |

| Amobarbital | 103 µM | Neocortical Neurons | Increased IPSC decay time | [1] | |

| Phenobarbital | 144 µM | Neocortical Neurons | Increased IPSC decay time | [1] | |

| Pentobarbital | 94 µM | Cultured Rat Hippocampal Neurons | Enhancement of 1 µM GABA response | [5][7] | |

| Phenobarbital | 0.89 mM | Cultured Rat Hippocampal Neurons | Enhancement of 1 µM GABA response | [5][7] | |

| EC₅₀ (Direct Activation) | Pentobarbital | 0.33 mM | Cultured Rat Hippocampal Neurons | Cl⁻ current activation | [5][7] |

| Phenobarbital | 3.0 mM | Cultured Rat Hippocampal Neurons | Cl⁻ current activation | [5][7] | |

| IC₅₀ (Channel Block) | Pentobarbital | 2.8 mM | Cultured Rat Hippocampal Neurons | Block of PB-potentiated GABA currents | [5][7] |

| Phenobarbital | 12.9 mM | Cultured Rat Hippocampal Neurons | Block of PHB-potentiated GABA currents | [5][7] |

| Parameter | Drug | Receptor Subunit Combination | Affinity (µM) | Efficacy (% of max GABA response) | Reference |

| Direct Activation | Pentobarbital | α1β2γ2s | 139 - 528 | 45 - 82 | [6] |

| Pentobarbital | α6β2γ2s | 58 | 150 - 170 | [6] | |

| Potentiation | Pentobarbital | α1β2γ2s | 20 - 35 | 236% of GABA EC₂₀ | [6] |

| Pentobarbital | α6β2γ2s | 20 - 35 | 536% of GABA EC₂₀ | [6] |

Signaling Pathways

The binding of this compound to the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition.

Primary Signaling Pathway

The primary signaling event is the influx of Cl⁻ ions through the GABA-A receptor channel. This leads to hyperpolarization of the postsynaptic membrane, moving the membrane potential further away from the threshold for firing an action potential.

Downstream Signaling and Modulation

The activity of GABA-A receptors, and their response to barbiturates, can be modulated by intracellular signaling cascades, particularly through phosphorylation by protein kinases.[8] Protein Kinase C (PKC) has been shown to modulate GABA-A receptor surface density, chloride conductance, and sensitivity to allosteric modulators.[8]

References

- 1. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA Type A Receptor Trafficking and the Architecture of Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroid and barbiturate modulation of the GABAa receptor. Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple roles of protein kinases in the modulation of gamma-aminobutyric acid(A) receptor function and cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C regulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 5-allyl-5-isopropylbarbituric Acid (Aprobarbital)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-allyl-5-isopropylbarbituric acid, known as aprobarbital, is a barbiturate derivative developed in the 1920s.[1][2] As a member of the barbiturate class, it exhibits sedative, hypnotic, and anticonvulsant properties through its action on the central nervous system.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and metabolism. The document details experimental protocols for evaluating its activity and presents quantitative data where available. Signaling pathways and experimental workflows are visualized to enhance understanding. While specific quantitative data for this compound is limited due to its less widespread use compared to other barbiturates like phenobarbital, this guide consolidates available information and draws comparisons with related compounds to provide a thorough scientific resource.[1]

Mechanism of Action

This compound, like other barbiturates, exerts its primary effect on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3][4]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine binding sites.[3][5] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[3] At higher concentrations, barbiturates can directly activate the GABA-A receptor, mimicking the effect of GABA.[6] This dual action of modulating and directly activating the GABA-A receptor contributes to the profound CNS depressant effects of barbiturates. Additionally, barbiturates can inhibit the excitatory AMPA and kainate receptors, further contributing to their overall inhibitory effect in the CNS.[7]

Signaling Pathway

The following diagram illustrates the modulation of the GABA-A receptor signaling pathway by this compound.

References

- 1. This compound | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemeurope.com]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medical Pharmacology: Sedative Hypnotics Drugs [pharmacology2000.com]

Historical development and discovery of Aprobarbital

An In-depth Guide on the Development and Discovery of a Mid-Twentieth Century Barbiturate

Introduction

Aprobarbital, chemically known as 5-allyl-5-isopropylbarbituric acid, is a barbiturate derivative first synthesized in the 1920s by Ernst Preiswerk.[1] As a member of the barbiturate class of drugs, it exhibits sedative, hypnotic, and anticonvulsant properties.[1] Primarily indicated for the treatment of insomnia, this compound, also known by trade names such as Alurate, was a notable therapeutic agent in the mid-20th century, a period marked by the widespread clinical use of barbiturates as the primary treatment for anxiety and sleep disorders.[1][2] However, like many barbiturates, its use declined with the advent of newer, safer medications with a wider therapeutic index, and it is now rarely prescribed.[2] This technical guide provides a comprehensive overview of the historical development, synthesis, and early pharmacological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of this compound occurred during a "golden age" of barbiturate synthesis, which began with the introduction of barbital in 1903.[2][3] In the following decades, pharmaceutical companies and chemists synthesized thousands of barbituric acid derivatives, with about 50 of them seeing clinical use.[2] The primary goal of this extensive research was to create compounds with varying onsets and durations of action to suit different clinical needs, from short-acting hypnotics to long-acting anticonvulsants.[2][4]

Ernst Preiswerk's synthesis of this compound in the 1920s was part of this broader effort to explore the therapeutic potential of 5,5-disubstituted barbituric acids.[1] The introduction of an allyl group at the C-5 position was a common strategy in the synthesis of new barbiturates, as it was believed to influence the hypnotic potency and duration of action.[5]

Synthesis

General Synthesis Pathway for 5,5-Disubstituted Barbituric Acids

The synthesis of a 5,5-disubstituted barbituric acid, such as this compound, would follow a two-step process: first, the synthesis of the appropriately substituted malonic ester, and second, the condensation of this ester with urea.

Step 1: Synthesis of Diethyl Allylisopropylmalonate

The initial step involves the sequential alkylation of diethyl malonate. First, diethyl malonate is reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base, such as sodium ethoxide, to yield diethyl isopropylmalonate. This intermediate is then subsequently alkylated with an allyl halide (e.g., allyl bromide) under similar basic conditions to produce diethyl allylisopropylmalonate.

Step 2: Condensation with Urea

The resulting diethyl allylisopropylmalonate is then condensed with urea in the presence of a strong base, typically sodium ethoxide. This reaction forms the pyrimidine ring structure characteristic of barbiturates, yielding 5-allyl-5-isopropylbarbituric acid (this compound).

Below is a DOT script representation of the general synthesis workflow.

Early Pharmacological Evaluation

In the 1920s and 1930s, the pharmacological evaluation of new drug candidates relied heavily on animal models to assess their therapeutic effects and toxicity. The primary properties investigated for a new barbiturate like this compound would have been its hypnotic, sedative, and anticonvulsant activities.

Experimental Protocols for Pharmacological Assessment

While specific protocols for this compound are not detailed in readily available historical records, the methodologies of the era for evaluating barbiturates were generally consistent.

-

Hypnotic and Sedative Effects: The hypnotic and sedative properties were typically assessed in various animal species, including mice, rats, rabbits, and dogs. A common method involved administering the test compound and observing the animals for signs of sedation, loss of righting reflex (a measure of hypnotic effect), and duration of sleep. The dose required to induce sleep in a certain percentage of animals (e.g., the hypnotic dose 50 or HD50) would be determined.

-

Anticonvulsant Activity: The anticonvulsant properties were often evaluated using chemically or electrically induced seizure models. For instance, the ability of the drug to protect against seizures induced by convulsant agents like pentylenetetrazol (Metrazol) or strychnine would be assessed. Another common model was the maximal electroshock seizure (MES) test, where an electrical stimulus was applied to induce seizures. The dose of the drug that protected a certain percentage of animals from seizures (e.g., the protective dose 50 or PD50) would be calculated.

Mechanism of Action: Early Theories

The precise molecular mechanism of action of barbiturates was not understood in the 1920s. The prevailing theory at the time was that these compounds acted as general central nervous system (CNS) depressants. It was observed that they could suppress neuronal activity, leading to sedation, sleep, and, at higher doses, anesthesia and respiratory depression.

It wasn't until much later that the specific interaction of barbiturates with the γ-aminobutyric acid (GABA) system was elucidated. We now know that barbiturates enhance the action of GABA at the GABA-A receptor, a ligand-gated ion channel.[4][6] By binding to a distinct allosteric site on the receptor, barbiturates increase the duration of chloride channel opening induced by GABA, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission.[4][6] At higher concentrations, barbiturates can also directly activate the GABA-A receptor.[6]

The following diagram illustrates the modern understanding of the GABA-A receptor signaling pathway and the site of action of barbiturates.

Quantitative Data from Early Clinical Use

Detailed quantitative data from the initial clinical trials of this compound in the 1920s and 1930s are scarce in modern databases. However, general information regarding the therapeutic use and side effect profile of intermediate-acting barbiturates from that era can provide context.

| Parameter | Description |

| Therapeutic Indication | Insomnia[1] |

| Typical Adult Dose | While specific historical dosage is unavailable, the therapeutic dose for intermediate-acting barbiturates for hypnosis was generally in the range of 100-200 mg. |

| Onset of Action | As an intermediate-acting barbiturate, the onset of hypnotic effects would typically be within 30-60 minutes. |

| Duration of Action | The duration of action for intermediate-acting barbiturates is generally 6-8 hours. |

| Side Effects | Common side effects of barbiturates include drowsiness, lethargy, headache, and skin rash. More severe, dose-dependent side effects include respiratory depression, confusion, and ataxia. Long-term use is associated with a high risk of tolerance, physical dependence, and a severe withdrawal syndrome upon discontinuation. |

Conclusion

This compound represents a significant chapter in the history of pharmacotherapy for sleep disorders. Its development in the 1920s reflects the intensive efforts of that era to synthesize and characterize novel barbiturate compounds with specific therapeutic profiles. While its clinical use has been largely superseded by safer alternatives, the study of this compound and other historical barbiturates provides valuable insights into the evolution of drug discovery and the scientific understanding of sleep and central nervous system pharmacology. For researchers and professionals in drug development, the story of this compound underscores the ongoing quest for therapeutics with improved efficacy and safety profiles.

References

- 1. This compound | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. UNODC - Bulletin on Narcotics - 1957 Issue 1 - 003 [unodc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aprobarbital (CAS 77-02-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive data and experimental protocols for Aprobarbital (CAS 77-02-1), a barbiturate derivative with sedative, hypnotic, and anticonvulsant properties.[1] Developed in the 1920s, it was primarily indicated for insomnia but has largely been superseded by compounds with a wider safety margin.[1][2][3]

Chemical and Physical Properties

This compound, with the systematic IUPAC name 5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[2][4][5] Its core structure is a pyrimidine-2,4,6(1H,3H,5H)-trione substituted at position 5 with both an isopropyl and a prop-1-en-3-yl group.[2][6] The sodium salt form (CAS 125-88-2) is hygroscopic, very soluble in water, and yields alkaline aqueous solutions.[7]

Table 1: Physicochemical Data for this compound and its Sodium Salt

| Property | This compound (CAS 77-02-1) | This compound Sodium (CAS 125-88-2) | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂O₃ | C₁₀H₁₃N₂NaO₃ | [7][8] |

| Molecular Weight | 210.23 g/mol | 232.21 g/mol | [7][8] |

| Appearance | Slightly bitter crystals | Hygroscopic powder | [7] |

| Melting Point | 140-141.5 °C | Not Applicable | [6][7] |

| Water Solubility | Almost insoluble | Very soluble | [2][7] |

| Organic Solubility | Soluble in alcohol, chloroform, ether, acetone, benzene, glacial acetic acid. | Slightly soluble in alcohol; Practically insoluble in ether. | [2][7] |

| pKa | 7.81 ± 0.10 (Predicted) | Not Applicable | [6] |

| XLogP3 | 1.1 | Not Applicable | [9] |

Pharmacological and Toxicological Data

This compound is classified as an intermediate-acting barbiturate.[10] Like other barbiturates, its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[10]

Mechanism of Action

Barbiturates bind to the GABA-A receptor at a site distinct from both GABA and benzodiazepines.[10] This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane and subsequent CNS depression.[10][11] At higher concentrations, barbiturates can directly act as agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[10] This direct agonism contributes to the higher toxicity of barbiturates in overdose compared to benzodiazepines.[10] Furthermore, barbiturates can also block excitatory neurotransmission by inhibiting AMPA and kainate receptors.[10]

Table 2: Pharmacological and Toxicological Values

| Parameter | Value | Species | Route | Reference(s) |

| Therapeutic Category | Sedative, Hypnotic, Anticonvulsant | N/A | N/A | [2][3][7] |

| LD₅₀ | 200 mg/kg | Mice | Intraperitoneal (i.p.) | [7] |

| Hazard Classification | Acute toxicity - Category 3, Oral (H301: Toxic if swallowed) | N/A | N/A | [12] |

Experimental Protocols

Protocol: Quantification of Barbiturates in Urine by GC-MS

This protocol provides a general methodology for the detection and quantification of barbiturates, including this compound, in biological matrices like urine, adapted from established methods.[13][14][15][16] The workflow involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

-

Urine sample (2 mL)

-

Internal Standard (IS) (e.g., d5-pentobarbital or hexobarbital)[13][15]

-

Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute Certify II)[13]

-

Methanol, Ethyl Acetate, Hexanes

-

Derivatization agent (e.g., Iodomethane/tetramethylammonium hydroxide in DMSO for methylation)[13]

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl polysiloxane phase)[13]

Procedure:

-

Sample Preparation:

-

To a 2 mL urine sample, add the internal standard.

-

Add phosphate buffer to adjust the pH to approximately 7.[13]

-

Vortex the sample briefly.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water/buffer).

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge to remove endogenous interferences (e.g., with water, acidic buffer).

-

Dry the cartridge thoroughly under vacuum or nitrogen.

-

Elute the barbiturates with an appropriate organic solvent mixture (e.g., ethyl acetate/hexanes).[14]

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a temperature program that effectively separates the target barbiturates. (e.g., initial temp 100°C, ramp to 280°C).

-

MS Conditions: Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitation.[14]

-

-

Quantification:

Safety and Handling

This compound is classified as toxic if swallowed.[12] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, must be worn.[12] Store in a locked, secure location.[12] The oral solution should be kept in tight, light-resistant containers, preferably between 15°C and 30°C, and freezing should be avoided.[12] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[12] It is a controlled substance in many jurisdictions.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (INN) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound [chemeurope.com]

- 5. This compound | CAS 77-02-1 | LGC Standards [lgcstandards.com]

- 6. Cas 77-02-1,this compound METHANOL SOLUTION | lookchem [lookchem.com]

- 7. This compound [drugfuture.com]

- 8. This compound sodium | C10H13N2NaO3 | CID 23662380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 77-02-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Barbiturate - Wikipedia [en.wikipedia.org]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wsp.wa.gov [wsp.wa.gov]

- 15. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of Aprobarbital

This technical guide provides a comprehensive overview of the core physicochemical properties of Aprobarbital, a barbiturate derivative. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

This compound, with the CAS Registry Number 77-02-1, is a sedative and hypnotic agent.[1][2] Its fundamental physicochemical characteristics are summarized in the tables below, providing a clear reference for its scientific and clinical evaluation.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | [2][3] |

| CAS Registry Number | 77-02-1 | [1][4] |

| Chemical Formula | C₁₀H₁₄N₂O₃ | [3][4][5][6][7] |

| SMILES | CC(C)C1(C(=O)NC(=O)NC1=O)CC=C | [3] |

| InChI Key | UORJNBVJVRLXMQ-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 210.23 g/mol | [1][3][5][6] |

| Melting Point | 140-141.5 °C | [1][3][4] |

| pKa₁ (acidic) | 8.05 | [8] |

| pKa₂ (acidic) | 9.75 | [8] |

| logP | 1.10 - 1.15 | [8][9][10] |

| Water Solubility | Almost insoluble | [1][3] |

| Solubility in other solvents | Soluble in alcohol, chloroform, ether, acetone, benzene, glacial acetic acid, and solutions of fixed alkali hydroxides. | [1][3] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physicochemical properties are not detailed in the readily available literature, standard methodologies for barbiturates are applicable.

Determination of pKa

The acid dissociation constants (pKa) of barbiturates like this compound are typically determined using potentiometric titration. This method involves the following general steps:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol, to ensure complete dissolution.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), of a known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic acid like this compound, two inflection points would be observed.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination:

-

System Preparation: A two-phase system is prepared using n-octanol and water, which are mutually saturated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action: Signaling Pathway

This compound, like other barbiturates, exerts its primary effect on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[3][11][12][13] This interaction enhances the inhibitory neurotransmission mediated by GABA.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. CAS 77-02-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. CAS 77-02-1: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [drugcentral.org]

- 9. This compound [stenutz.eu]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0015441) [hmdb.ca]

- 11. What is the mechanism of Amobarbital? [synapse.patsnap.com]

- 12. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

Aprobarbital Metabolism and Hepatic Biotransformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprobarbital, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] Like other barbiturates, its pharmacological activity is terminated primarily through hepatic biotransformation.[1] This technical guide provides a comprehensive overview of the metabolism of this compound, focusing on the enzymatic pathways involved in its hepatic clearance. The document details the known metabolic routes, the enzymes responsible, and relevant experimental methodologies for studying its biotransformation.

Hepatic Biotransformation of this compound

The liver is the principal site of this compound metabolism, where it undergoes Phase I and Phase II biotransformation reactions to form more polar, inactive metabolites that are subsequently excreted in the urine.[1] The primary metabolic pathways involve the oxidation of the C-5 side chains, the allyl and isopropyl groups, by the cytochrome P450 (CYP450) system.[1]

Phase I Metabolism: Oxidation

Oxidation of the substituents at the C-5 position of the barbituric acid ring is the most critical step in terminating the biological activity of this compound.[1] This process is primarily mediated by the hepatic microsomal enzyme system.[1]

Side-Chain Oxidation:

The allyl and isopropyl groups of this compound are susceptible to oxidative modification, leading to the formation of alcohols, ketones, or carboxylic acids.[1]

-

Allyl Group Oxidation: The allyl side chain can undergo several oxidative transformations. One significant pathway for allyl-containing compounds is the formation of an epoxide intermediate, which is then hydrolyzed to a diol.[3][4] This reactive epoxide intermediate has been implicated in the destruction of cytochrome P450 heme by some allyl-containing barbiturates.[5] Further oxidation can lead to the formation of carboxylic acids.

-

Isopropyl Group Oxidation: The isopropyl group can also be hydroxylated to form a secondary alcohol, which may be further oxidized to a ketone.

N-Hydroxylation:

N-hydroxylation of the barbiturate ring is a possible but minor metabolic pathway for this compound. Studies have shown that N-hydroxythis compound constitutes less than 4% of the metabolites found in human urine, indicating it is not a major route of elimination.[6]

Dealkylation:

Removal of the allyl group at the C5 position is another reported metabolic pathway for this compound, resulting in inactive metabolites.[1]

Phase II Metabolism: Glucuronidation

The hydroxylated metabolites formed during Phase I metabolism can undergo conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of highly water-soluble glucuronide conjugates that are readily excreted in the urine.[1][7] While specific UGT isoforms responsible for this compound metabolite glucuronidation have not been identified, phenobarbital, a structurally related barbiturate, is known to induce UGT1A6 and UGT1A7.[7][8]

N-Glucuronidation:

While N-glucosylation has been observed for some barbiturates like phenobarbital, the potential for N-glucuronidation of the nitrogen atoms in the this compound ring has not been definitively established.[1][9] N-glucuronidation is a common pathway for drugs containing tertiary amine groups, a feature absent in the core barbiturate structure.[10]

Metabolic Pathways Overview

Figure 1: Overview of this compound Hepatic Biotransformation.

Quantitative Pharmacokinetic Data

Limited quantitative data is available specifically for this compound metabolism. The following table summarizes known pharmacokinetic parameters.

| Parameter | Value | Species | Notes |

| Plasma Half-life | 14 - 40 hours | Human | |

| Urinary Excretion (Unchanged) | Up to 24% | Human, Dog | |

| N-Hydroxythis compound in Urine | < 4% | Human | Minor metabolite |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes (HLM), providing an estimate of its intrinsic clearance.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Protocol:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding this compound to the pre-warmed master mix. The final concentration of this compound should be below its Km if known, or at a standard concentration (e.g., 1 µM) for screening purposes.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The concentration of remaining this compound is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of disappearance of this compound is determined by plotting the natural logarithm of the percentage of remaining parent drug against time. The slope of the linear portion of this plot gives the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Figure 2: Experimental Workflow for In Vitro Metabolic Stability Assay.

Reaction Phenotyping with Recombinant CYP Enzymes

This experiment aims to identify the specific CYP450 isoforms responsible for this compound metabolism.

Materials:

-

This compound

-

A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Control microsomes (without expressed CYPs)

-

LC-MS/MS system

Protocol:

-

Incubation: Incubate this compound separately with each recombinant CYP isoform in the presence of NADPH and phosphate buffer at 37°C. A control incubation with microsomes lacking CYP expression should also be included.

-

Reaction Termination: After a fixed time period (e.g., 60 minutes), terminate the reactions with cold acetonitrile.

-

Sample Processing and Analysis: Process the samples as described in the metabolic stability assay and analyze for the depletion of this compound and the formation of potential metabolites by LC-MS/MS.

-

Data Analysis: Compare the rate of metabolism of this compound by each CYP isoform to identify the primary enzymes involved in its clearance.

UDP-Glucuronosyltransferase (UGT) Activity Assay

This assay can be adapted to assess the glucuronidation of hydroxylated this compound metabolites.

Materials:

-

Hydroxylated this compound metabolite (if available as a standard)

-

Pooled Human Liver Microsomes (HLM) or recombinant UGT enzymes

-

Uridine diphosphate glucuronic acid (UDPGA)

-

Magnesium chloride

-

Tris-HCl buffer (pH 7.4)

-

LC-MS/MS system

Protocol:

-

Incubation: Incubate the hydroxylated metabolite with HLM or specific recombinant UGTs in the presence of UDPGA and MgCl2 in Tris-HCl buffer at 37°C.

-

Reaction Termination: Terminate the reaction with cold acetonitrile.

-

Sample Processing and Analysis: Process the samples and analyze for the formation of the glucuronide conjugate using LC-MS/MS.

-

Data Analysis: Quantify the amount of glucuronide formed to determine the UGT activity.

Conclusion

This compound undergoes extensive hepatic metabolism primarily through oxidation of its C-5 side chains by cytochrome P450 enzymes, followed by glucuronidation of the resulting hydroxylated metabolites. While the general pathways are understood, further research is needed to provide a complete quantitative profile of its metabolites, identify the specific CYP and UGT isoforms involved, and fully characterize the chemical structures of all metabolic products. The experimental protocols outlined in this guide provide a framework for conducting such in-depth investigations, which are crucial for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions.

References

- 1. This compound | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Metabolism of propallylonal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The epoxide-diol pathway in the metabolism of vinylbital in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Destruction of cytochrome P 450 by secobarbital and other barbiturates containing allyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and urinary estimation of N-hydroxyaprobarbitone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Phenobarbital on Expression of UDP-Glucuronosyltransferase 1a6 and 1a7 in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of phenobarbital N-glucuronides as urinary metabolites of phenobarbital in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacology of Intermediate-Acting Barbiturates: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the neuropharmacology of intermediate-acting barbiturates for researchers, scientists, and drug development professionals. The focus is on their core mechanism of action, pharmacokinetics, and the experimental methodologies used to study these compounds.

Introduction to Intermediate-Acting Barbiturates

Intermediate-acting barbiturates are a subclass of barbituric acid derivatives characterized by an onset of action of 45 to 60 minutes and a duration of action of 6 to 8 hours.[1][2] They exert their primary effects as central nervous system (CNS) depressants, leading to sedation and hypnosis.[3] Historically used for anxiety and insomnia, their application has been largely superseded by benzodiazepines due to a narrower therapeutic index and higher risk of overdose.[3] However, they remain relevant in specific clinical contexts and as research tools. Key examples of intermediate-acting barbiturates include amobarbital and butabarbital.[2][4]

Mechanism of Action

The principal neuropharmacological target of intermediate-acting barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[5][6]

2.1. Positive Allosteric Modulation of the GABA-A Receptor

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the binding sites for GABA and benzodiazepines.[3][7] This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl⁻) ion channel.[4] This prolonged channel opening leads to an enhanced influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in postsynaptic neuron excitability.[5] This is in contrast to benzodiazepines, which increase the frequency of channel opening.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher toxicity in overdose compared to benzodiazepines.[4][8]

2.2. Effects on Other Receptors

In addition to their primary action on GABA-A receptors, barbiturates have been shown to inhibit the function of excitatory glutamate receptors, specifically the AMPA and kainate receptor subtypes.[4] This dual mechanism of enhancing inhibition and reducing excitation contributes to their potent CNS depressant effects.

Quantitative Pharmacological Data

Table 1: Pharmacodynamic Data for Amobarbital

| Parameter | Value | Description | Reference |

| EC50 for increasing IPSC amplitude | 61 ± 7 µM | Concentration for 50% of maximal effect on increasing the amplitude of inhibitory postsynaptic currents. | [9] |

| EC50 for increasing IPSC duration | 94 ± 11 µM | Concentration for 50% of maximal effect on increasing the duration of inhibitory postsynaptic currents. | [9] |

| EC50 for blockade of tonic firing | 119 ± 7 µM | Concentration for 50% of maximal effect on blocking tonic neuronal firing. | [9] |

Table 2: Pharmacokinetic Parameters of Intermediate-Acting Barbiturates

| Drug | Parameter | Value | Unit | Reference |

| Amobarbital | Onset of Action | 45 - 60 | minutes | [2] |

| Duration of Action | 6 - 8 | hours | [2] | |

| Plasma Half-life | 16 - 40 | hours | ||

| Butabarbital | Onset of Action | 45 - 60 | minutes | [1] |

| Duration of Action | 6 - 8 | hours | [1] | |

| Plasma Half-life | ~100 | hours |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of intermediate-acting barbiturates are provided below.

4.1. Whole-Cell Voltage-Clamp Electrophysiology for GABA-A Receptor Currents

This protocol is designed to measure the effect of intermediate-acting barbiturates on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Recording chamber

-

Perfusion system

-

Borosilicate glass capillaries

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3 with CsOH

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH

-

Test compounds (GABA, intermediate-acting barbiturate)

-

Cell culture or brain slice preparation

Procedure:

-

Prepare the internal and external solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Mount the cell culture dish or brain slice in the recording chamber on the microscope stage and perfuse with external solution.

-

Identify a healthy neuron for recording.

-

Lower the patch pipette towards the neuron and apply positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) using a fast-application system.

-

Co-apply the intermediate-acting barbiturate at various concentrations with the same GABA concentration to determine its potentiating effect.

-

To measure direct activation, apply the barbiturate alone at various concentrations.

-

Record and analyze the currents using appropriate software.

4.2. Radioligand Binding Assay for Barbiturate Binding to GABA-A Receptors

This protocol describes a method to determine the binding affinity of an unlabeled intermediate-acting barbiturate to the GABA-A receptor using a radiolabeled ligand.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]muscimol or a specific barbiturate radioligand if available)

-

Unlabeled intermediate-acting barbiturate

-

Scintillation counter and vials

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in the assay buffer to a desired protein concentration.

-

-

Binding Assay:

-

In test tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled intermediate-acting barbiturate.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled barbiturate.

-

Calculate the IC50 value (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand).

-

If the mechanism is competitive, the Ki value can be calculated using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Caption: Experimental workflows for studying barbiturate effects.

Logical Relationships of Clinical Effects

References

- 1. Analysis of barbiturates | PPTX [slideshare.net]

- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. Barbiturate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Amobarbital? [synapse.patsnap.com]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Selective GABA-receptor actions of amobarbital on thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape of Aprobarbital for Scientific Inquiry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the legal and regulatory framework governing the use of Aprobarbital in research. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complexities of acquiring, handling, and studying this controlled substance. This document details its scheduling status, outlines the necessary compliance measures, and presents relevant pharmacological data and experimental methodologies to support preclinical research endeavors.

Legal and Regulatory Status

This compound, a barbiturate derivative with sedative-hypnotic properties, is a controlled substance in the United States and is subject to international regulations. Understanding its classification is paramount for any researcher intending to work with this compound.

United States Regulatory Framework

In the United States, this compound is classified as a Schedule III controlled substance under the Controlled Substances Act (CSA). This scheduling indicates that this compound has a currently accepted medical use in treatment, a moderate to low potential for physical dependence, and a high potential for psychological dependence[1][2]. The Drug Enforcement Administration (DEA) is the primary federal agency responsible for enforcing the CSA.

Researchers intending to work with Schedule III substances like this compound must adhere to stringent regulatory requirements, including:

-

DEA Registration: Researchers must obtain a "Researcher" registration from the DEA by submitting DEA Form 225[1][3][4][5][6]. This registration is specific to the location where the research will be conducted and the schedule of the controlled substance being used.

-

State Licensing: In addition to federal registration, researchers must comply with any state-specific licensing and registration requirements for handling controlled substances.

-

Storage and Security: this compound must be stored in a securely locked, substantially constructed cabinet or safe to prevent diversion[7][8][9][10]. Access to the storage area must be restricted to authorized personnel.

-

Record-Keeping: Meticulous records must be maintained for the acquisition, use, and disposal of this compound. These records must be readily available for inspection by the DEA and must be kept for at least two years[7][8][11][12]. All records for Schedule III substances must be maintained separately from all other records of the registrant or in a form that is readily retrievable[8].

-

Disposal: The disposal of unwanted or expired this compound must be done in accordance with DEA regulations, typically through a "reverse distributor" or by following other DEA-approved procedures[7][13].

International Regulatory Status

Globally, the control of psychotropic substances is governed by the 1971 United Nations Convention on Psychotropic Substances[14][15][16]. While this compound is not individually listed in the schedules of the 1971 Convention, many barbiturates are included in Schedules II, III, or IV[17][18]. Given that "any substance which contains any quantity of a derivative of barbituric acid, or any salt of a derivative of barbituric acid" is generally controlled, it is prudent for researchers outside the United States to consult their national drug regulatory agencies to determine the specific legal status and handling requirements for this compound.

Pharmacology and Mechanism of Action

This compound exerts its primary effects on the central nervous system (CNS) by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain[19][20][21].

GABA-A Receptor Modulation

This compound is a positive allosteric modulator of the GABA-A receptor[10][20]. It binds to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron[17]. This increased inhibition in the CNS results in the sedative and hypnotic effects of the drug. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA[17].

Other Potential Mechanisms

Beyond its primary action on GABA-A receptors, research suggests that barbiturates may also interact with other signaling pathways. For instance, some studies indicate that barbiturates can inhibit excitatory AMPA and kainate receptors, further contributing to CNS depression[17]. Additionally, there is evidence that anesthetic barbiturates may interact with the phosphoinositide-dependent signal transduction pathway[22].

Quantitative Pharmacological Data

| Barbiturate | IC50 (µM) for displacing [14C]amobarbital binding |

| Amobarbital | 28[22] |

| Secobarbital | 110[22] |

| Pentobarbital | 400[22] |

| Phenobarbital | 690[22] |

This table summarizes the half-maximal inhibitory concentration (IC50) of various barbiturates for displacing the binding of radiolabeled amobarbital to acetylcholine receptor-rich membranes. This assay provides an indication of the relative binding affinities of these compounds.

Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments commonly used to assess the sedative and hypnotic effects of barbiturates like this compound.

Open Field Test for Sedative Activity

The open field test is a widely used behavioral assay to assess locomotor activity and anxiety-like behavior in rodents[4][9][17][23]. A reduction in locomotor activity is indicative of a sedative effect.

Materials:

-

Open field apparatus (a square or circular arena with walls)

-

Video recording and tracking system

-

This compound solution

-

Vehicle solution (e.g., saline)

-

Experimental animals (e.g., mice or rats)

Procedure:

-

Habituation: Prior to the test day, handle the animals for a few days to acclimate them to the researcher and reduce stress.

-

Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Test Initiation: Gently place the animal in the center of the open field arena.

-

Data Recording: Record the animal's activity for a set duration (e.g., 5-10 minutes) using the video tracking system.

-

Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in total distance traveled in the this compound-treated group compared to the vehicle group indicates a sedative effect.

Loss of Righting Reflex Assay for Hypnotic Activity

The loss of righting reflex (LORR) is a standard measure of the hypnotic or anesthetic effects of a drug in rodents[5][7][12][18].

Materials:

-

This compound solution

-

Vehicle solution

-

Experimental animals (e.g., mice)

-

A stopwatch

Procedure:

-

Drug Administration: Administer a hypnotic dose of this compound or vehicle to the animals.

-

Assessment of Righting Reflex: At regular intervals after drug administration, gently place the animal on its back.

-

Determination of LORR: The animal is considered to have lost its righting reflex if it is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).

-

Measurement of Sleep Duration: The duration of the hypnotic effect is measured as the time from the loss of the righting reflex to its spontaneous recovery.

Mandatory Visualizations

Signaling Pathway of Barbiturate Action

Caption: Mechanism of this compound action at the GABA-A receptor.

Experimental Workflow for Open Field Test

References

- 1. Sedative-hypnotic tolerance testing and withdrawal comparing diazepam to barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of the lowest dosage of phenobarbital that can produce drug discrimination in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relative potencies for barbiturate binding to the Torpedo acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]

- 8. This compound | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS 77-02-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Discriminative stimulus effects of pentobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 16. researchgate.net [researchgate.net]

- 17. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 18. GABAA receptor - Wikipedia [en.wikipedia.org]

- 19. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]

- 20. Barbiturates bind to an allosteric regulatory site on nicotinic acetylcholine receptor-rich membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sophion.com [sophion.com]

- 22. Pressure antagonism of barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Aprobarbital in Rodent Models: Application Notes and Dosage Calculation Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding specific, validated dosages of Aprobarbital in rodent models is scarce in publicly available literature. The following application notes and protocols are based on the general principles of barbiturate pharmacology, data from analogous short- and intermediate-acting barbiturates, and standard rodent administration methodologies. It is imperative that researchers conduct pilot dose-escalation studies to determine safe and effective dosages for their specific animal models and experimental endpoints.

Introduction to this compound

This compound is a barbiturate derivative with sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, it acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This central nervous system depression leads to effects ranging from mild sedation to general anesthesia, depending on the dose. While not as commonly used as phenobarbital or pentobarbital in research, its unique pharmacokinetic profile may be of interest for specific study designs.

Quantitative Data Summary: Comparative Barbiturate Dosages in Rodents

Due to the limited availability of specific dosage data for this compound, the following tables provide reported dosages for other commonly used barbiturates in rats and mice. This information can serve as a starting point for designing pilot studies for this compound.

Table 1: Anesthetic and Sedative Doses of Various Barbiturates in Rats

| Compound | Dosage (mg/kg) | Route of Administration | Observed Effect |

| Pentobarbital | 40-50 | IP | Sedation |

| Pentobarbital | 70-85 | IP | Anesthesia |

| Phenobarbital | 80, 120, 160 | IP | Anesthesia |

| Thiamylal | 20, 40, 60 | IP | Anesthesia |

| Secobarbital | 20, 30, 40 | IP | Anesthesia |

Table 2: Anesthetic and Sedative Doses of Various Barbiturates in Mice

| Compound | Dosage (mg/kg) | Route of Administration | Observed Effect |

| Pentobarbital | 50-90 | IP | Anesthesia |

| Phenobarbital | - | - | Data not readily available |

Table 3: Lethal Dose (LD50) Data for Barbiturates in Rodents

| Compound | LD50 (mg/kg) | Route of Administration | Species |

| Barbital Sodium | 600 | Oral | Rat[2][3] |

| Pentobarbital | - | - | Data varies significantly with conditions |

Experimental Protocols

Drug Preparation

-

Vehicle Selection: this compound is sparingly soluble in water but soluble in ethanol and alkaline solutions. A common vehicle for barbiturates is sterile saline (0.9% NaCl). If solubility is an issue, a small amount of a solubilizing agent such as propylene glycol or ethanol may be used, but potential effects of the vehicle on the animal model should be considered. The final solution should be adjusted to a physiological pH (around 7.4).

-

Concentration: The concentration of the this compound solution should be calculated to allow for an appropriate injection volume. For intraperitoneal (IP) injections in mice, the volume should generally not exceed 10 ml/kg. For rats, the volume should also be kept to a minimum, ideally under 5 ml/kg.

-

Sterilization: If the solution is not prepared fresh under aseptic conditions, it should be filter-sterilized using a 0.22 µm syringe filter before administration.

Administration Routes

-

Intraperitoneal (IP) Injection: This is the most common and recommended route for administering barbiturates for systemic effects in rodents.

-